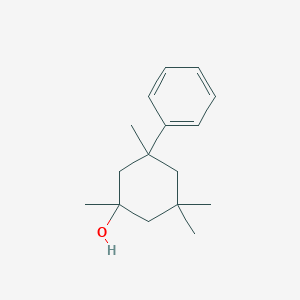
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol is an organic compound with the molecular formula C16H26O It is a cyclohexanol derivative characterized by the presence of four methyl groups and one phenyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol can be synthesized through several synthetic routes. One common method involves the alkylation of cyclohexanone with methyl and phenyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclohexanone and facilitate the nucleophilic attack by the alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using specialized reactors and catalysts to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,3,5-Tetramethylcyclohexanol: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenylcyclohexanol: Lacks the additional methyl groups, affecting its steric and electronic characteristics.
Cyclohexanol: The simplest form, lacking both phenyl and additional methyl groups.
Uniqueness
1,3,3,5-Tetramethyl-5-phenylcyclohexan-1-ol is unique due to its combination of multiple methyl groups and a phenyl group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
799773-53-8 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1,3,3,5-tetramethyl-5-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-14(2)10-15(3,12-16(4,17)11-14)13-8-6-5-7-9-13/h5-9,17H,10-12H2,1-4H3 |
InChI-Schlüssel |
ZVVFCFZSQHLQGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)(C)O)(C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


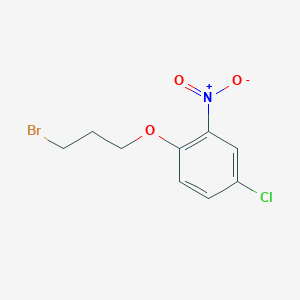
![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)

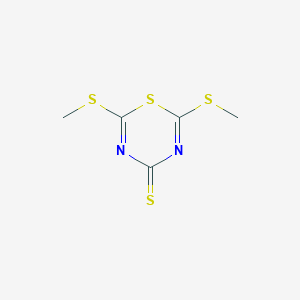
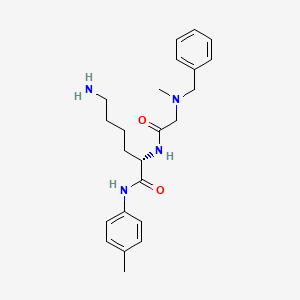



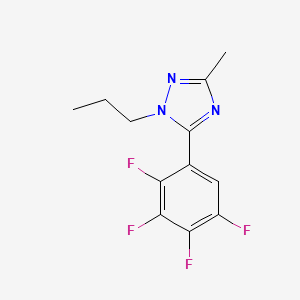
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)

![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
